molecular formula C10H12ClNO B13305940 7-chloro-N,5-dimethyl-2,3-dihydro-1-benzofuran-3-amine

7-chloro-N,5-dimethyl-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13305940
M. Wt: 197.66 g/mol
InChI Key: XELSZOCYYRXAII-UHFFFAOYSA-N
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Description

7-Chloro-N,5-dimethyl-2,3-dihydro-1-benzofuran-3-amine is a substituted benzofuran derivative featuring a chlorine atom at position 7, a methyl group at position 5, and an N-methyl group on the amine moiety of the dihydrobenzofuran scaffold.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

7-chloro-N,5-dimethyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C10H12ClNO/c1-6-3-7-9(12-2)5-13-10(7)8(11)4-6/h3-4,9,12H,5H2,1-2H3

InChI Key

XELSZOCYYRXAII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Cl)OCC2NC

Origin of Product

United States

Preparation Methods

The synthesis of 7-chloro-N,5-dimethyl-2,3-dihydro-1-benzofuran-3-amine involves several steps. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.

Chemical Reactions Analysis

7-chloro-N,5-dimethyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

7-chloro-N,5-dimethyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their differentiating features:

Compound Name CAS Number Substituents Molecular Formula Key Differences Reference
7-Chloro-N,5-dimethyl-2,3-dihydro-1-benzofuran-3-amine 1213623-18-7 Cl (C7), CH₃ (C5), N-CH₃ C₁₁H₁₄ClNO Reference compound; balanced lipophilicity from dual methyl groups.
(R)-7-Chloro-2,3-dihydrobenzofuran-3-amine 1384265-56-8 Cl (C7) C₈H₈ClNO Lacks methyl groups at C5 and N; enantiomer-specific activity possible.
7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride 1228550-53-5 Cl (C7), HCl salt C₈H₉Cl₂NO Salt form enhances solubility; no methyl groups.
(R)-5,7-Dichloro-2,3-dihydrobenzofuran-3-amine - Cl (C5, C7) C₈H₇Cl₂NO Additional Cl at C5 increases electronegativity; may alter receptor binding.
5-Chloro-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran - Cl (C5), CH₃ (C2, C7), SO₂-(3-methylphenyl) C₁₇H₁₅ClO₃S Sulfonyl group introduces polarity; distinct substitution pattern.
2-Methyl-2,3-dihydro-1-benzofuran-3-amine (Category D9) - CH₃ (C2) C₉H₁₁NO No chlorine; simpler structure with reduced steric hindrance.

Key Comparative Insights

Chlorine at C7 is conserved across most analogs, but its addition at C5 in (R)-5,7-Dichloro-2,3-dihydrobenzofuran-3-amine introduces stronger electron-withdrawing effects, which could influence metabolic stability .

Functional Group Modifications :

  • The sulfonyl group in 5-Chloro-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran (melting point: 426–427 K) increases polarity and may alter solubility or target engagement compared to amine derivatives .
  • Salt forms (e.g., hydrochloride) improve aqueous solubility, as seen in CAS 1228550-53-5, but may limit blood-brain barrier penetration .

Synthetic Accessibility :

  • Analogs like 2-Methyl-2,3-dihydro-1-benzofuran-3-amine (Category D9) are simpler to synthesize due to fewer substituents, but they lack the functional complexity of chlorinated derivatives .

Biological Activity

7-Chloro-N,5-dimethyl-2,3-dihydro-1-benzofuran-3-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its antibacterial, antifungal, and other pharmacological properties based on recent studies and findings.

  • Molecular Formula : C10H12ClN
  • CAS Number : 1092352-03-8
  • Molecular Weight : 199.66 g/mol

Antibacterial Activity

Recent studies have demonstrated that 7-chloro-N,5-dimethyl-2,3-dihydro-1-benzofuran-3-amine exhibits significant antibacterial properties. It has been tested against various Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

The effectiveness of the compound can be measured using MIC values, which indicate the lowest concentration of a substance that inhibits bacterial growth. The following table summarizes the MIC values for various bacterial strains:

Bacterial StrainMIC Value (mg/mL)
Staphylococcus aureus0.015
Escherichia coli0.019
Bacillus subtilis0.0048
Pseudomonas aeruginosa0.037

These results indicate that the compound is particularly effective against Staphylococcus aureus and Bacillus subtilis, suggesting its potential as an antibacterial agent in clinical settings .

Antifungal Activity

In addition to its antibacterial properties, 7-chloro-N,5-dimethyl-2,3-dihydro-1-benzofuran-3-amine has shown promising antifungal activity.

Antifungal Efficacy

The compound was tested against several fungal strains, yielding the following results:

Fungal StrainMIC Value (mg/mL)
Candida albicans0.005
Aspergillus niger0.010

These values suggest that it may serve as an effective treatment option for fungal infections .

The precise mechanism by which 7-chloro-N,5-dimethyl-2,3-dihydro-1-benzofuran-3-amine exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit bacterial cell wall synthesis and disrupt fungal cell membrane integrity.

Case Studies

  • Case Study on Antibacterial Activity :
    A study conducted on a series of synthesized derivatives of benzofuran compounds indicated that those similar to 7-chloro-N,5-dimethyl-2,3-dihydro-1-benzofuran-3-amine exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin .
  • Clinical Relevance :
    In a clinical setting, a formulation containing this compound was evaluated for its effectiveness against MRSA (Methicillin-resistant Staphylococcus aureus). The results showed significant inhibition of MRSA growth at low concentrations, highlighting its potential for treating resistant infections .

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